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Abstract
PF-06446846 hydrochloride is a pioneering, orally active small molecule inhibitor of proprotein

convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Its unique mechanism of action,

involving the selective stalling of the 80S ribosome during PCSK9 mRNA translation,

represents a novel therapeutic strategy for managing hypercholesterolemia.[2][4] This technical

guide provides an in-depth overview of the discovery, synthesis, and characterization of PF-
06446846 hydrochloride, including detailed experimental protocols and quantitative data to

support further research and development in this area.

Discovery and Lead Optimization
The discovery of PF-06446846 stemmed from a hit-to-lead optimization program aimed at

identifying small molecules that could inhibit PCSK9 production. The initial hit compound, PF-

00932239, was identified through high-throughput screening. While demonstrating activity, PF-

00932239 had suboptimal pharmacokinetic properties. Medicinal chemistry efforts focused on

modifying two regions of the molecule to enhance potency, selectivity, and metabolic stability,

ultimately leading to the identification of PF-06446846.[2] This optimized compound exhibited

improved properties suitable for in vivo evaluation.

Mechanism of Action: Selective Ribosome Stalling
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PF-06446846 exerts its inhibitory effect through a novel mechanism of action. It selectively

stalls the 80S ribosome at approximately codon 34 of the PCSK9 messenger RNA (mRNA).[2]

[3] This stalling is dependent on the specific amino acid sequence of the nascent polypeptide

chain within the ribosomal exit tunnel.[2] By physically obstructing the progression of the

ribosome, PF-06446846 effectively halts the translation of PCSK9 protein, leading to a

reduction in its circulating levels.[4][5] This targeted approach offers high selectivity, with

ribosome profiling studies showing that very few other proteins are affected.[2]

Quantitative Biological Data
The biological activity of PF-06446846 has been characterized through a series of in vitro and

in vivo studies. The key quantitative data are summarized in the tables below.

Parameter Cell Line Value Reference

IC50 (PCSK9

Secretion)
Huh7 0.3 µM [6][7]

IC50 (PCSK9(1–35)-

luciferase expression)
In vitro translation 2 µM [6]

Cytotoxicity (IC50) Rat Lin(-) cells 2.9 µM [6]

Cytotoxicity (IC50) Human CD34+ cells 2.7 µM [6]

Table 1: In Vitro

Activity of PF-

06446846.
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Parameter Species Dose Effect Reference

Plasma PCSK9

Reduction
Rat

5-50 mg/kg/day

(oral)

Dose-dependent

lowering
[8]

Total Cholesterol

Reduction
Rat

50 mg/kg/day

(oral)

Statistically

significant

reduction

[2]

Table 2: In Vivo

Activity of PF-

06446846 in

Rats.

Synthesis of PF-06446846 Hydrochloride
A detailed, step-by-step synthesis protocol for N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-(3H-

[1][2][4]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride (PF-06446846 hydrochloride) has

been reported in the supplementary materials of Lintner et al., 2017. The synthesis involves a

multi-step sequence, and a key final step is the formation of the hydrochloride salt. A correction

to the original publication noted the optical rotation of the final compound as [α]D25 = -55.3˚ (c

= 1.965, MeOH).[9]

It is important to note that a detailed, publicly available, step-by-step synthesis protocol from a

peer-reviewed medicinal chemistry journal or patent is not readily available in the public

domain. The information provided in the primary biological literature serves as a guide.

Experimental Protocols
Ribosome Profiling
This protocol is adapted from standard methods for ribosome profiling in mammalian cells.[1][2]

[10]

Objective: To determine the genome-wide translational landscape in response to PF-06446846

treatment and identify specific ribosome stall sites.

Methodology:
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Cell Culture and Treatment:

Culture Huh7 cells to 70-80% confluency.

Treat cells with PF-06446846 at the desired concentration (e.g., 1.5 µM) or vehicle control

for a specified time (e.g., 1 hour).

Arrest translation by adding cycloheximide (100 µg/mL) and incubating for 10 minutes at

37°C.

Cell Lysis and Ribosome Footprinting:

Wash cells with ice-cold PBS containing cycloheximide.

Lyse cells in a buffer containing Tris-HCl, NaCl, MgCl2, Triton X-100, and cycloheximide.

Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

Stop the digestion with a SUPERase inhibitor.

Ribosome Isolation and Footprint Purification:

Isolate monosomes by sucrose density gradient centrifugation.

Extract RNA from the monosome fraction.

Purify ribosome-protected fragments (RPFs) of ~28-30 nucleotides by denaturing

polyacrylamide gel electrophoresis (PAGE).

Library Preparation and Sequencing:

Ligate adaptors to the 3' and 5' ends of the RPFs.

Perform reverse transcription to generate cDNA.

Amplify the cDNA library by PCR.

Sequence the library using a high-throughput sequencing platform.
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Data Analysis:

Align the sequencing reads to the reference genome.

Calculate ribosome density at each codon to identify stall sites.
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Ribosome Profiling Workflow

Huh7 Cell Culture & Treatment

Cell Lysis & RNase I Digestion

Arrest translation

Monosome Isolation

Sucrose gradient

RNA Extraction & RPF Purification

RNA purification

Library Preparation

Adaptor ligation, RT-PCR

High-Throughput Sequencing

Data Analysis & Stall Site Identification
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Ribosome Profiling Experimental Workflow
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PCSK9 Secretion Assay in Huh7 Cells
This protocol is based on methods described for measuring secreted proteins from cultured

cells.[6][7]

Objective: To quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from

human hepatoma (Huh7) cells.

Methodology:

Cell Culture:

Plate Huh7 cells in 96-well plates and grow to confluency.

Compound Treatment:

Replace the growth medium with a serum-free medium containing various concentrations

of PF-06446846 or vehicle control.

Incubate the cells for a specified period (e.g., 24 hours) to allow for PCSK9 secretion.

Sample Collection:

Collect the cell culture supernatant.

Centrifuge the supernatant to remove any cellular debris.

ELISA for PCSK9 Quantification:

Coat a 96-well ELISA plate with a capture antibody specific for human PCSK9.

Block the plate to prevent non-specific binding.

Add the collected cell culture supernatants and a standard curve of recombinant human

PCSK9 to the plate.

Incubate to allow PCSK9 to bind to the capture antibody.
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Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish

peroxidase - HRP).

Incubate to allow the detection antibody to bind to the captured PCSK9.

Wash the plate and add a substrate for the enzyme (e.g., TMB).

Stop the reaction and measure the absorbance at the appropriate wavelength.

Data Analysis:

Calculate the concentration of PCSK9 in the samples based on the standard curve.

Determine the IC50 value of PF-06446846 for PCSK9 secretion.

PCSK9 Secretion Assay

Huh7 Cell Culture PF-06446846 Treatment Supernatant Collection PCSK9 ELISA IC50 Determination

Click to download full resolution via product page

PCSK9 Secretion Assay Workflow

In Vivo Efficacy Study in Rats
This protocol is based on the in vivo studies described by Lintner et al. (2017).[2][8]

Objective: To evaluate the in vivo efficacy of orally administered PF-06446846 in reducing

plasma PCSK9 and cholesterol levels in rats.

Methodology:

Animal Model:

Use male Sprague-Dawley rats.
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Acclimatize the animals to the housing conditions before the study.

Drug Formulation and Administration:

Formulate PF-06446846 hydrochloride in a suitable vehicle for oral gavage (e.g., 0.5%

methylcellulose).

Administer the compound or vehicle control orally once daily for a specified duration (e.g.,

14 days) at various dose levels (e.g., 5, 15, and 50 mg/kg).

Blood Sampling:

Collect blood samples at predetermined time points after the first and subsequent doses

(e.g., 1, 3, 6, and 24 hours post-dose) via a suitable method (e.g., tail vein sampling).

Process the blood to obtain plasma and store it at -80°C until analysis.

Biochemical Analysis:

Measure plasma concentrations of PF-06446846 using a validated analytical method (e.g.,

LC-MS/MS).

Quantify plasma PCSK9 levels using a species-specific ELISA kit.

Measure total plasma cholesterol, LDL-C, and HDL-C levels using standard enzymatic

assays.

Data Analysis:

Analyze the pharmacokinetic profile of PF-06446846.

Determine the dose-dependent effects of the compound on plasma PCSK9 and lipid

levels.

Perform statistical analysis to assess the significance of the observed effects.
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In Vivo Rat Study

Sprague-Dawley Rats

Oral Gavage (14 days)

Blood Sampling (Time course)
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PCSK9 Pathway and PF-06446846 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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essential and advanced chemicals, empowering
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